molecular formula C12H13ClN2O B2413494 N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide CAS No. 2059937-38-9

N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide

Cat. No. B2413494
CAS RN: 2059937-38-9
M. Wt: 236.7
InChI Key: PGPINKHXPDJKMK-UHFFFAOYSA-N
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Description

N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide, also known as SNC-80, is a synthetic compound that belongs to the class of opioid receptor agonists. It was first synthesized in the late 1980s and has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.

Scientific Research Applications

Fungicide in Agriculture

Pyraclostrobin acts as a synthetic fungicide, effectively combating a wide range of plant pathogens. Its mode of action involves inhibiting mitochondrial respiration in fungi. By blocking the transfer of electrons between cytochrome b and cytochrome c1, pyraclostrobin disrupts ATP synthesis, ultimately leading to the pathogen’s demise .

Surface-Enhanced Raman Spectroscopy (SERS) Detection

Researchers have employed surface-enhanced Raman spectroscopy (SERS) to detect pyraclostrobin residues. A low-cost SERS-active substrate, consisting of silver nanoparticles immobilized on a glass slide, enables qualitative and semi-quantitative detection. This technique proves valuable for monitoring residual traces of pyraclostrobin in agricultural products, ensuring food safety .

Anti-Allergic Activities

While not directly related to pyraclostrobin, its structural analogs have been investigated for anti-allergic properties. These compounds may offer potential therapeutic benefits in managing allergic conditions .

Antitubercular Activity

Derivatives derived from pyridine and indole, structurally similar to pyraclostrobin, were evaluated for their in vitro antitubercular activity. Although not identical, these compounds share common features, and their exploration in the context of tuberculosis research is noteworthy .

Molecular Docking Studies

Researchers have performed molecular docking studies on indole derivatives, including those resembling pyraclostrobin. These investigations explore potential interactions with specific biological targets, such as anti-HIV-1 agents .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-cyanopropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-9(16)15-12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPINKHXPDJKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide

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